molecular formula C12H11FN2O B2676903 [6-(4-Fluorophenoxy)pyridin-3-yl]methanamine CAS No. 620608-63-1

[6-(4-Fluorophenoxy)pyridin-3-yl]methanamine

Cat. No.: B2676903
CAS No.: 620608-63-1
M. Wt: 218.231
InChI Key: QCGXUXWSVUQIIM-UHFFFAOYSA-N
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Description

[6-(4-Fluorophenoxy)pyridin-3-yl]methanamine: is a chemical compound with the molecular formula C12H11FN2O and a molecular weight of 218.23 g/mol . This compound is used in various scientific research fields due to its unique chemical properties.

Preparation Methods

The synthesis of [6-(4-Fluorophenoxy)pyridin-3-yl]methanamine typically involves the following steps:

Chemical Reactions Analysis

[6-(4-Fluorophenoxy)pyridin-3-yl]methanamine undergoes various chemical reactions, including:

Scientific Research Applications

[6-(4-Fluorophenoxy)pyridin-3-yl]methanamine is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of [6-(4-Fluorophenoxy)pyridin-3-yl]methanamine involves its interaction with specific molecular targets and pathways. It is known to modulate certain biological pathways by binding to specific receptors or enzymes, thereby influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

[6-(4-Fluorophenoxy)pyridin-3-yl]methanamine can be compared with similar compounds such as:

    [6-(4-Chlorophenoxy)pyridin-3-yl]methanamine: Similar structure but with a chlorine atom instead of fluorine.

    [6-(4-Bromophenoxy)pyridin-3-yl]methanamine: Similar structure but with a bromine atom instead of fluorine.

    [6-(4-Methylphenoxy)pyridin-3-yl]methanamine: Similar structure but with a methyl group instead of fluorine.

These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical properties and biological activities.

Properties

IUPAC Name

[6-(4-fluorophenoxy)pyridin-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O/c13-10-2-4-11(5-3-10)16-12-6-1-9(7-14)8-15-12/h1-6,8H,7,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGXUXWSVUQIIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=NC=C(C=C2)CN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

620608-63-1
Record name [6-(4-fluorophenoxy)pyridin-3-yl]methanamine
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